REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[NH2:9][C:10]1[C:15]([C:16]#[N:17])=[CH:14][N:13]=[C:12](Cl)[N:11]=1>>[NH2:9][C:10]1[C:15]([C:16]#[N:17])=[CH:14][N:13]=[C:12]([NH:5][C:4]2[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=2)[N:11]=1
|
Name
|
|
Quantity
|
277 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1C#N)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1C#N)NC1=CC(=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |